molecular formula C11H22N2 B1601233 1-Cyclohexyl-1,4-diazepane CAS No. 59039-67-7

1-Cyclohexyl-1,4-diazepane

Cat. No.: B1601233
CAS No.: 59039-67-7
M. Wt: 182.31 g/mol
InChI Key: YZRJEERFPFFTLP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1,4-diazepane is a seven-membered nitrogen-containing heterocyclic compound It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of a 1,4-diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,4-diazepane can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclohexane-1,4-diamine with suitable diols. This reaction typically employs a (pyridyl)phosphine-ligated ruthenium(II) catalyst. Another method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination of aminoketones .

Industrial Production Methods: Industrial production of this compound often relies on scalable catalytic processes. The hydrogen borrowing method, which utilizes a ruthenium(II) catalyst, is particularly favored for its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Cyclohexyl-1,4-diazepane has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions, particularly those involving imine reductases.

    Medicine: This compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. In enzyme-catalyzed reactions, it acts as a substrate for imine reductases, facilitating the formation of chiral amines through intramolecular asymmetric reductive amination . The molecular pathways involved include the catalytic activity of imine reductases, which enhance the reaction efficiency and selectivity.

Comparison with Similar Compounds

1-Cyclohexyl-1,4-diazepane can be compared with other similar compounds such as:

    1,4-Diazepane: Lacks the cyclohexyl group, making it less sterically hindered.

    1,4-Oxazepane: Contains an oxygen atom in place of one nitrogen, altering its reactivity and applications.

    1,4-Benzodiazepine: Features a benzene ring fused to the diazepane ring, significantly changing its pharmacological properties.

Properties

IUPAC Name

1-cyclohexyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRJEERFPFFTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481773
Record name 1-Cyclohexyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59039-67-7
Record name 1-Cyclohexyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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